molecular formula C14H20BrNO B7940171 N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine

Cat. No.: B7940171
M. Wt: 298.22 g/mol
InChI Key: YNBVCROYDBTBCQ-UHFFFAOYSA-N
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Description

N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine (CAS: 1493140-50-3) is a brominated aromatic amine derivative with a molecular formula of C₁₄H₂₀BrNO and a molecular weight of 298.23 g/mol . Its structure consists of a cyclopentane ring substituted with a methylamine group, which is further linked to a 2-bromo-5-methoxyphenyl moiety via a methylene bridge. This compound is commonly used in pharmaceutical research as an intermediate for designing ligands targeting aminergic receptors due to its structural resemblance to bioactive amines .

Properties

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-16(12-5-3-4-6-12)10-11-9-13(17-2)7-8-14(11)15/h7-9,12H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBVCROYDBTBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)OC)Br)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzyl alcohol to form 2-bromo-5-methoxybenzyl bromide. This intermediate is then reacted with N-methylcyclopentanamine under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the cyclopentanamine moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, with conditions involving a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine serves as a pivotal building block in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance efficacy and selectivity towards specific biological targets, such as neurotransmitter receptors.

Case Study: Neurological Targeting
A study focusing on derivatives of this compound demonstrated its potential in modulating neurotransmitter release by interacting with nicotinic acetylcholine receptors. This interaction is crucial for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .

Organic Synthesis

Intermediate in Synthesis
This compound acts as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile component in organic synthesis pathways.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialsConditionsProduct
Reductive Amination2-bromo-5-methoxybenzaldehyde + CyclopentanamineSodium cyanoborohydride as reducing agentThis compound
AlkylationN-methylcyclopentanamine + Alkyl HalideBase catalysisAlkylated derivatives

Biological Studies

Mechanism of Action
Research indicates that this compound interacts with specific molecular targets, which can influence biological processes. Its binding affinity to certain receptors can be exploited in drug design to treat various diseases.

Case Study: Antiviral Properties
Recent investigations into related compounds have shown promising antiviral activity against SARS-CoV-2, suggesting that modifications of this compound could lead to effective antiviral agents. The structure–activity relationship (SAR) studies revealed that certain substitutions enhance antiviral efficacy while maintaining low cytotoxicity .

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine can be contextualized by comparing it to related compounds. Below is a detailed analysis:

Structural Analogues with Varying Backbones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₄H₂₀BrNO 298.23 Cyclopentane backbone, N-methylamine, 2-bromo-5-methoxyphenyl substituent
1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine C₁₃H₁₉BrN₂O 299.22 Piperazine backbone, 2-methyl group, 2-bromo-5-methoxyphenyl substituent
N-[(3-Bromo-4-fluorophenyl)methyl]cyclopentanamine C₁₂H₁₅BrFN 272.16 Cyclopentane backbone, unsubstituted amine, 3-bromo-4-fluorophenyl substituent
n-[(Dimethyl-1,2-oxazol-4-yl)methyl]-n-methylcyclopentanamine C₁₂H₂₀N₂O 208.30 Cyclopentane backbone, N-methylamine, dimethyloxazole substituent (no halogen or methoxy)

Key Observations:

  • Backbone Flexibility : The cyclopentane ring in the target compound confers conformational rigidity compared to the piperazine backbone in 1-[(2-bromo-5-methoxyphenyl)methyl]-2-methylpiperazine , which has greater rotational freedom due to its six-membered ring .
  • Substituent Effects : The 2-bromo-5-methoxyphenyl group enhances lipophilicity and steric bulk relative to the dimethyloxazole substituent in n-[(dimethyl-1,2-oxazol-4-yl)methyl]-n-methylcyclopentanamine , which lacks halogen atoms and has a smaller aromatic system .

Functional Analogues with Divergent Pharmacophores

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Differences
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 Benzamide core (amide bond), 2-methoxyphenyl group, bromo and fluoro substituents

Key Observations:

  • Halogen Positioning : The bromine in the target compound is ortho to the methylene bridge, while in the benzamide analogue, bromine and fluorine are positioned on adjacent carbons, altering steric and electronic profiles .

Graph-Based Structural Comparison

Using graph-theoretical methods (as described in ), the target compound’s structure can be analyzed for similarity to analogues:

  • Node-Edge Similarity: The cyclopentane and phenyl rings serve as central nodes, with edges defined by methylene and amine linkages. Compounds like n-[(dimethyl-1,2-oxazol-4-yl)methyl]-n-methylcyclopentanamine show lower similarity due to heterocyclic substitution .
  • Subgraph Isomorphism: The bromo-methoxyphenyl group in the target compound forms a distinct subgraph absent in non-halogenated or non-methoxylated analogues, influencing database search outcomes .

Biological Activity

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine is a compound of interest due to its unique structural features that may confer significant biological activity. This article aims to provide a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₁H₁₄BrN
  • Molecular Weight : Approximately 244.14 g/mol
  • Structural Features :
    • A bromo-substituted phenyl ring.
    • A methoxy group that may enhance lipophilicity.
    • A cyclopentanamine moiety that may facilitate interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Protein Interaction : The bromine atom in the phenyl ring may facilitate π-π stacking interactions with aromatic residues in proteins, while the cyclopentanamine structure can form hydrogen bonds with polar groups, potentially modulating enzyme or receptor activities.
  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on various protein kinases, which are implicated in numerous diseases including cancer and inflammatory disorders .

Antiviral and Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising antiviral and anticancer activities. For instance, a study on related compounds revealed significant cytotoxic effects against cancer cell lines, with some exhibiting selective toxicity towards tumor cells over normal cells .

Compound NameEC50 (µM)CC50 (µM)Activity Type
Compound A4.721Antiviral
Compound B3.515Anticancer

Case Studies

  • Antiviral Profiling : A related compound was identified as an effective inhibitor of viral entry, demonstrating an EC50 value of 4.7 µM against specific viral strains. The mechanism involved interference with the viral fusion process .
  • Cytotoxicity Assessment : In vitro studies using VeroE6 cells indicated that certain derivatives of this compound exhibited a favorable cytotoxicity profile, suggesting potential for therapeutic development .

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